molecular formula C17H12N4O3 B2778156 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide CAS No. 946208-36-2

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B2778156
CAS No.: 946208-36-2
M. Wt: 320.308
InChI Key: JQKPIRBLQNLBJS-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide: is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Naphthalene Derivative: The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthalene derivative through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of isoxazole and oxadiazole rings suggests possible activity as an antimicrobial, anti-inflammatory, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its structural features may also make it suitable for use in sensors or as a component in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    N-(5-(isoxazol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

    N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: Features a pyridine ring instead of a naphthalene ring.

Uniqueness

The uniqueness of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide lies in its combination of structural motifs, which confer distinct chemical and biological properties. The naphthalene ring enhances its aromaticity and potential for π-π interactions, while the isoxazole and oxadiazole rings provide sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-naphthalen-2-yl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-15(10-11-5-6-12-3-1-2-4-13(12)9-11)19-17-21-20-16(23-17)14-7-8-18-24-14/h1-9H,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKPIRBLQNLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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